molecular formula C12H23N3 B12877685 (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine

(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B12877685
M. Wt: 209.33 g/mol
InChI Key: JNUVARBVCKLDBZ-VIFPVBQESA-N
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Description

(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine is a chiral amine compound featuring a pyrazole ring substituted with ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

    Alkylation: The pyrazole ring is alkylated using ethyl halides under basic conditions to introduce the ethyl groups at the 3, 4, and 5 positions.

    Chiral Amine Introduction: The chiral center is introduced through a nucleophilic substitution reaction involving a suitable chiral amine precursor and a halogenated propan-2-amine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine would involve large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the amine group, leading to various reduced derivatives.

    Substitution: The ethyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and strong bases or acids are often employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced pyrazole derivatives or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethyl groups and the chiral amine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-2-amine: Similar structure but with methyl groups instead of ethyl groups.

    (S)-1-(3,4,5-Trifluoro-1H-pyrazol-1-yl)propan-2-amine: Fluorinated analog with different electronic properties.

    (S)-1-(3,4,5-Trichloro-1H-pyrazol-1-yl)propan-2-amine: Chlorinated analog with distinct reactivity.

Uniqueness

This detailed overview provides a comprehensive understanding of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

(2S)-1-(3,4,5-triethylpyrazol-1-yl)propan-2-amine

InChI

InChI=1S/C12H23N3/c1-5-10-11(6-2)14-15(8-9(4)13)12(10)7-3/h9H,5-8,13H2,1-4H3/t9-/m0/s1

InChI Key

JNUVARBVCKLDBZ-VIFPVBQESA-N

Isomeric SMILES

CCC1=C(N(N=C1CC)C[C@H](C)N)CC

Canonical SMILES

CCC1=C(N(N=C1CC)CC(C)N)CC

Origin of Product

United States

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